molecular formula C8H15NO6S B2608123 Imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane;oxalic acid CAS No. 2243508-70-3

Imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane;oxalic acid

Cat. No. B2608123
CAS RN: 2243508-70-3
M. Wt: 253.27
InChI Key: YAEMYQRKZFGRJT-UHFFFAOYSA-N
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Description

Imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane;oxalic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has unique properties that make it an ideal candidate for several research studies.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Stereoselective Synthesis : The synthesis of 2-alkylidene-3-iminoindoles involves the reaction of 1,1-dianions with oxalic acid bis(imidoyl) chlorides, resulting in a variety of (3-imino-2,3-dihydro-1H-indol-2-ylidene)acetonitriles and -sulfones. This process shows excellent stereoselectivities in most cases and represents a novel cyclization reaction (Langer et al., 2000).

  • Thermal Ring-Isomerization and Reactions with Epoxides : 2-Substituted imino-1,3-dithiolanes undergo thermal ring-isomerization and reactions with epoxides. The study explored the reaction mechanisms and the influence of various additives, providing insights into the stability and reactivity of these compounds (Ueno et al., 1970).

  • Rearrangement of 2-Imino-1,3-Oxathiane : This study explored the rearrangement of 2-imino-1,3-oxathiane, a higher homologue, which did not produce the anticipated trimethylene sulphide but yielded tris-3-mercaptopropyl cyanurate. The mechanism of this rearrangement is significant for understanding the behavior of such compounds (Menard et al., 1961).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : Schiff bases derived from sulfanylphenyl imino compounds have been investigated as corrosion inhibitors in acid solutions. Studies using polarization and electrochemical impedance spectroscopy revealed a significant decrease in corrosion rate, indicating the effectiveness of these compounds in protecting metals from corrosion (Behpour et al., 2009).

  • Investigation on Corrosion Inhibition of Mild Steel : Similar Schiff bases were studied for their inhibitory effect on corrosion of mild steel in hydrochloric acid solution. This research demonstrates their effectiveness as mixed inhibitors and contributes to understanding the mechanisms of corrosion protection (Behpour et al., 2008).

Chemiluminescence and Synthesis Applications

  • Synthesis of Bicyclic Dioxetanes : Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence provides valuable insights into the production and stability of these compounds. This research is significant for understanding the properties and applications of dioxetanes in various scientific fields (Watanabe et al., 2010).

  • Glucosinolate Biosynthesis : This study explored the first phase of glucosinolate formation, which involves the chain extension of the amino acid methionine. The research demonstrated the first step of this chain elongation cycle in a partially-purified preparation from arugula, contributing to our understanding of natural product biosynthesis (Falk et al., 2004).

Atmospheric Implications

  • Hydration of a Sulfuric Acid-Oxalic Acid Complex : This study investigated the structural characteristics and thermodynamics of hydration complexes involving oxalic acid, sulfuric acid, and water. The research has significant implications for understanding atmospheric processes, particularly in aerosol nucleation and cloud formation (Miao et al., 2015).

  • Interaction of Oxalic Acid with Methylamine : Exploring the interaction of oxalic acid with methylamine, this study contributes to our understanding of the role of oxalic acid in atmospheric aerosol formation and new particle generation, providing insights into atmospheric chemistry (Hong et al., 2017).

properties

IUPAC Name

imino-methyl-oxo-(oxolan-2-ylmethyl)-λ6-sulfane;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.C2H2O4/c1-10(7,8)5-6-3-2-4-9-6;3-1(4)2(5)6/h6-7H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEMYQRKZFGRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CC1CCCO1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imino-methyl-oxo-(oxolan-2-ylmethyl)-lambda6-sulfane;oxalic acid

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